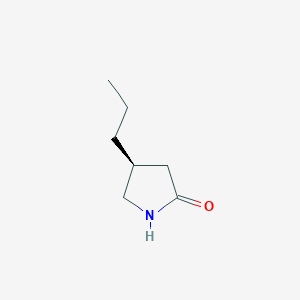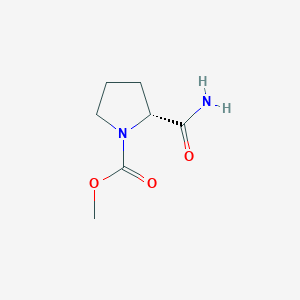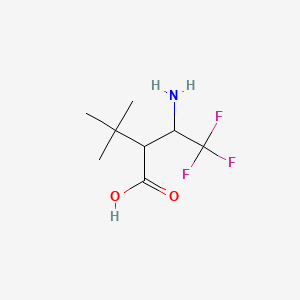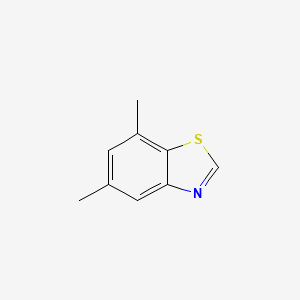
5,7-Dimethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups attached at the 5th and 7th positions of the benzene ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with 2,4-pentanedione under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in ethanol as a solvent and requires heating to around 50°C for optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated benzothiazoles.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in the development of new pharmaceuticals, particularly as anti-tubercular and anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anti-cancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the additional methyl group at the 7th position.
6-Methyl-1,3-benzothiazole: Methyl group is positioned at the 6th position instead of the 5th and 7th positions.
2-Phenylbenzothiazole: Contains a phenyl group at the 2nd position instead of methyl groups at the 5th and 7th positions.
Uniqueness: 5,7-Dimethyl-1,3-benzothiazole is unique due to the presence of two methyl groups at specific positions on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to other benzothiazole derivatives .
Eigenschaften
Molekularformel |
C9H9NS |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
5,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-5H,1-2H3 |
InChI-Schlüssel |
POEQSHVZCCZCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


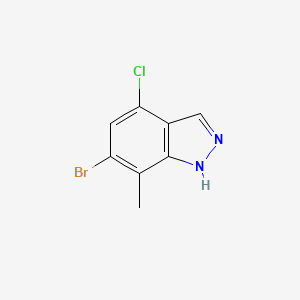

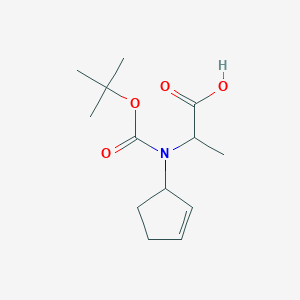
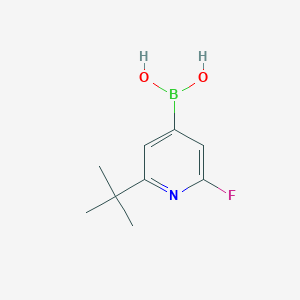
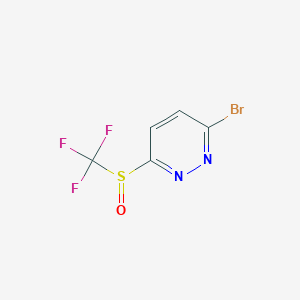
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
